molecular formula C10H15N6O+ B3250123 [Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium CAS No. 200731-31-3

[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

Numéro de catalogue B3250123
Numéro CAS: 200731-31-3
Poids moléculaire: 235.27 g/mol
Clé InChI: WXIONIWNXBAHRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium” is also known as HATU . It is a popular coupling agent used in peptide synthesis . The compound has a molecular formula of C10H15N6O.F6P and a molecular weight of 380.23 . It is a guanidinium N-oxide, not an uronium compound .


Synthesis Analysis

HATU is used in the synthesis of various medicinal intermediates . It is particularly advantageous for solid-phase peptide synthesis . It is used in the cyclization of linear tetramers .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H15N6O.BF4/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 .


Chemical Reactions Analysis

HATU is used in amide bond formation reactions . It is known for its fast reaction speed and high yield, even with large steric hindrance .

Applications De Recherche Scientifique

Chemical Synthesis and Applications

  • Synthesis of Novel Heterocyclic Compounds : Research has shown the synthesis of various novel heterocyclic compounds using dimethylamino derivatives. For instance, Abdel‐Aziz et al. (2008) detailed the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

  • Antimicrobial Applications : Mabkhot et al. (2016) synthesized new thiophene-based heterocycles as potential antimicrobial agents. These compounds included pyrazole, pyridine, [1,2,4]triazolo[1,5-α]pyrimidine, among others, demonstrating significant antimicrobial potential (Mabkhot et al., 2016).

  • Structural Analysis and Characterization : Amr et al. (2016) focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine, providing insights into the molecular structure and potential applications of such compounds (Amr et al., 2016).

  • Catalyzed Synthesis of Heterocycles : Khashi et al. (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by dimethylamino derivatives, highlighting the role of these compounds in facilitating specific chemical reactions (Khashi et al., 2015).

  • Development of Antimicrobial Agents : Farghaly (2008) worked on synthesizing and testing the antimicrobial activities of compounds derived from dimethylamino derivatives, adding to the understanding of their potential in combating bacterial and fungal infections (Farghaly, 2008).

Orientations Futures

HATU is widely used in the synthesis of various medicinal intermediates . Its use in peptide synthesis, particularly in the formation of peptide-peptoid hybrids, is a promising area of research . The determination of the three-dimensional structure of these hybrids is a key step for the identification of new targets and the rational design of bioactive compounds .

Propriétés

IUPAC Name

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9/h5-7H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIONIWNXBAHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N6O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026947
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

CAS RN

200731-30-2
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 5-bromothiophene-2-carboxylic acid (0.15 g, 0.73 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′tetramethyluronium hexafluorophospahte (0.28 g, 0.73 mmol) and triethylamine (0.20 mL, 1.4 mmol) in N,N-dimethylformamide (10 mL) gave 5-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.35 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 3-bromothiophene-2-carboxylic acid (0.27 g, 1.3 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.49 g, 1.3 mmol) and triethylamine (0.35 mL, 2.5 mmol) in N,N-dimethylformamide (10 mL) gave 3-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.24 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.27 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a similar manner as described for Intermediate 18 (below), 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.10 g, 0.33 mmol), 2-[(trifluoroacetyl)amino]benzoic acid (0.084 g, 0.36 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.14 g, 0.36 mmol) and triethylamine (0.10 mL, 0.73 mmol) in N,N-dimethylformamide (2.0 mL) gave 2-[(trifluoroacetyl)amino]-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)benzamide (0.12 g) as a white solid. MS m/z 521 (M+1).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.084 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 2
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 3
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 4
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 5
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 6
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

Citations

For This Compound
27
Citations
DAT Pires, MP Bemquerer… - International Journal of …, 2014 - Springer
Peptides are biomolecules that may have several biological activities which makes them important to the environment in which they operate. Sometimes it is necessary for larger …
Number of citations: 44 link.springer.com
CN Herlan, A Sonnefeld, T Gloge, J Brückel, LC Schlee… - Molecules, 2021 - mdpi.com
Outstanding affinity and specificity are the main characteristics of peptides, rendering them interesting compounds for basic and medicinal research. However, their biological …
Number of citations: 1 www.mdpi.com
D St-Cyr, DF Ceccarelli, S Orlicky, AM van der Sloot… - Science …, 2021 - science.org
Pharmacological control of the ubiquitin-proteasome system (UPS) is of intense interest in drug discovery. Here, we report the development of chemical inhibitors of the ubiquitin-…
Number of citations: 16 www.science.org
R Huang, Y Sheng, D Wei, J Yu, H Chen… - European Journal of …, 2020 - Elsevier
Disulfide re-bridging strategy has demonstrated significant advantages in the construction of homogeneous antibody drug conjugates (ADCs). However, a major issue that disulfide …
Number of citations: 17 www.sciencedirect.com
M Ultsch, A Braisted, HR Maun… - … , Design and Selection, 2017 - academic.oup.com
The well-studied B-domain from Staphylococcal protein A is a 59 amino acid three-helix bundle that binds the Fc portion of IgG with a dissociation constant of ~35 nM. The B-domain …
Number of citations: 30 academic.oup.com
MH Reutershan, MR Machacek… - Journal of Medicinal …, 2021 - ACS Publications
Identification of low-dose, low-molecular-weight, drug-like inhibitors of protein–protein interactions (PPIs) is a challenging area of research. Despite the challenges, the therapeutic …
Number of citations: 11 pubs.acs.org
CL Mao, S Zhao, ZL Zang, L Xiao… - The Journal of …, 2019 - ACS Publications
A palladium-catalyzed alkenylation involving remote δ-position C(alkenyl)–H activation of cycloalkenes reacting with electron-deficient alkenes is described. This method features …
Number of citations: 14 pubs.acs.org
H Chen, Z Chen, Z Zhang, Y Li, S Zhang, F Jiang… - European journal of …, 2020 - Elsevier
Discovery and optimization of selective liver X receptor β (LXRβ) agonists are challenging due to the high homology of LXRα and LXRβ in the ligand-binding domain. There is only one …
Number of citations: 14 www.sciencedirect.com
H Sun, D Chen, S Zhan, W Wu, H Xu… - Journal of Medicinal …, 2020 - ACS Publications
Blockade of immune checkpoint PD-1/PD-L1 facilitates the rescue of immune escapes of tumor cells. Though various monoclonal antibodies have been approved for clinical therapy, …
Number of citations: 12 pubs.acs.org
MJ Stawikowski, AM Knapinska, GB Fields - … : Methods and Protocols, 2017 - Springer
A continuous assay method, such as the one that utilizes an increase in fluorescence upon hydrolysis, allows for rapid and convenient kinetic evaluation of proteases. To better …
Number of citations: 4 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.